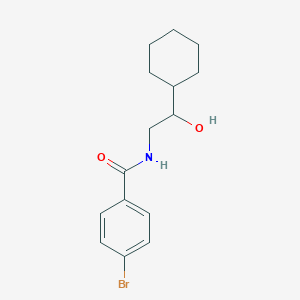

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Description

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a bromine atom at the 4-position and a cyclohexyl group attached to a hydroxyethyl side chain.

Properties

IUPAC Name |

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h6-9,11,14,18H,1-5,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQLSDVYIRDGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Amidation: The brominated benzamide is then reacted with 2-cyclohexyl-2-hydroxyethylamine under appropriate conditions to form the desired product. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted benzamides.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkyl-substituted benzamides.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is utilized as a building block in organic synthesis. Its structure allows for further functionalization, making it a precursor for more complex molecules. This versatility is crucial in the development of new chemical entities in research laboratories.

Reactivity and Functionalization:

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation can convert the hydroxyethyl group into a carbonyl group.

- Reduction can replace the bromine atom with hydrogen.

- Substitution can introduce other functional groups, enhancing the compound's reactivity and utility in synthetic pathways.

Biological Research Applications

Potential Biological Activity:

Research indicates that this compound may interact with biological targets such as enzymes or receptors. The presence of the hydroxyethyl group may facilitate binding to active sites, influencing biological pathways and interactions.

Pharmacological Investigations:

Studies have explored its potential pharmacological properties, particularly in cancer research. The compound's structural features suggest possible anti-inflammatory and anticancer activities. For example, it may act as an inhibitor of certain enzymes involved in tumor progression or inflammation .

Medicinal Applications

Therapeutic Potential:

The compound has been investigated for its therapeutic properties in various medical contexts. Its potential as a selective inhibitor of carbonic anhydrase suggests applications in treating conditions related to fluid retention and hypertension . Additionally, compounds similar to this compound have shown promise in inhibiting cancer cell growth across multiple types of malignancies, including lung and breast cancer .

Industrial Applications

Material Development:

In industrial settings, this compound is used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its unique chemical properties make it suitable for creating specialized compounds that meet specific industrial needs.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Research | Building block for organic synthesis; precursor for complex molecules |

| Biological Research | Interaction studies with enzymes/receptors; potential anti-inflammatory and anticancer activity |

| Medicinal Applications | Selective carbonic anhydrase inhibition; therapeutic potential against various cancers |

| Industrial Applications | Development of new materials; intermediate for pharmaceutical synthesis |

Case Studies and Research Findings

Several studies have documented the biological activity and synthetic utility of compounds related to or derived from this compound:

- A study highlighted its role as a selective inhibitor of carbonic anhydrase, demonstrating its potential therapeutic applications in diuretic treatments and cancer therapy .

- Another investigation focused on the synthesis of related benzamides, showcasing their antimicrobial and anticancer properties through various biological assays .

- Research into structure-activity relationships has provided insights into how modifications to the benzamide core influence biological activity, guiding future drug development efforts .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the bromine atom can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-bromo-N-(2-hydroxyethyl)benzamide: Lacks the cyclohexyl group, which may affect its binding affinity and biological activity.

N-(2-cyclohexyl-2-hydroxyethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and interactions.

4-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.

Uniqueness

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is unique due to the combination of the bromine atom and the cyclohexyl-substituted hydroxyethyl group. This unique structure can result in distinct chemical reactivity and biological interactions compared to similar compounds.

Biological Activity

4-Bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings, including structure-activity relationships, biological assays, and case studies involving this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H20BrN2O2

- CAS Number : 1351630-52-8

- Molecular Weight : 336.24 g/mol

The presence of the bromine atom at the para position on the benzene ring is significant for its biological activity, influencing interactions with biological targets.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases, which are crucial in regulating cell proliferation and survival. For instance, derivatives of benzamides have been shown to selectively inhibit MEK kinases, suggesting potential applications in treating proliferative diseases such as cancer .

Anticancer Properties

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound's IC50 values indicate its potency in reducing cell viability:

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through pathways involving caspases and the mitochondrial membrane potential. This apoptotic effect is crucial for its anticancer activity.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism. Inhibition of FAAH can enhance the levels of endogenous cannabinoids, potentially leading to therapeutic effects in pain management and inflammation .

Case Study 1: Antitumor Activity

A study involving a series of benzamide derivatives, including this compound, assessed their antitumor activity against various human cancer cell lines. The results indicated significant inhibition of cell proliferation, with some compounds demonstrating selectivity towards specific cancer types.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | XX | Apoptosis induction |

| Related Benzamide Derivative | A549 | XX | Kinase inhibition |

Case Study 2: FAAH Inhibition

In another investigation focused on FAAH inhibitors, the compound was evaluated alongside other benzamide derivatives. It was found to exhibit moderate inhibitory activity, contributing to reduced pain responses in animal models.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzamide structure significantly affect biological activity. The introduction of different substituents at the para position (like bromine) enhances potency against specific targets while altering pharmacokinetic properties.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Bromine | Increased potency | Enhances binding affinity to targets |

| Hydroxyethyl | Improved solubility | Facilitates better bioavailability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide, and how can purity be optimized?

- Methodology : Synthesis typically involves amide bond formation between 4-bromobenzoic acid derivatives and 2-cyclohexyl-2-hydroxyethylamine. Protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) may prevent side reactions during coupling . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity. Recrystallization in methanol or ethanol further enhances crystallinity .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : - and -NMR confirm substituent positions and amide bond formation. Aromatic protons appear between δ 7.2–8.0 ppm, while cyclohexyl protons resonate as multiplet signals at δ 1.0–2.5 ppm .

- FT-IR : A strong absorption near 1650 cm indicates the carbonyl group of the benzamide .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHBrNO: ~326.05) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodology :

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using dynamic light scattering (DLS) or UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodology :

- Kinetic Analysis : Use in situ FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology (RSM). For example, excess amine (1.2–1.5 eq) may improve coupling efficiency .

Q. How can computational modeling predict biological targets and binding modes?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases, proteases). The bromine atom may act as a halogen bond donor in binding pockets .

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess conformational stability of the compound-protein complex .

Q. What assays are suitable for evaluating anti-inflammatory or anticancer activity?

- Methodology :

- In Vitro :

- NF-κB Inhibition : Luciferase reporter assays in HEK293T cells (IC determination) .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC values compared to cisplatin .

- In Vivo : Murine models (e.g., carrageenan-induced paw edema) with dose ranges of 10–100 mg/kg .

Q. How does the cyclohexyl-hydroxyethyl moiety influence pharmacokinetic properties?

- Methodology :

- LogP Measurement : Determine partition coefficient (octanol/water) via shake-flask method. The hydroxyethyl group enhances hydrophilicity (predicted LogP ~2.5) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolite profiles using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.